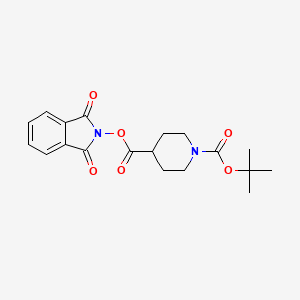

5-methylpyrazine-2-sulfonyl fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Sulfonyl fluorides, including 5-methylpyrazine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .未来方向

Recent advances in the synthesis of sulfonyl fluorides by photocatalysis using different sulfonyl fluoride sources have been reported . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . These advances suggest potential future directions for the synthesis and application of 5-methylpyrazine-2-sulfonyl fluoride and other sulfonyl fluorides.

作用机制

Target of Action

5-Methylpyrazine-2-sulfonyl fluoride, a type of sulfonyl fluoride, is known to act as an electrophilic warhead . Its primary targets are active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These residues are crucial components of various proteins, playing significant roles in maintaining protein structure and function.

Mode of Action

The compound interacts with its targets through a process known as sulfur(VI) fluoride exchange (SuFEx) . This process involves the exchange of a sulfur-fluorine bond with a nucleophile, leading to the modification of the target residues . This modification can alter the function of the proteins, leading to various downstream effects.

Biochemical Pathways

These could include pathways involving proteases, kinases, and other enzymes where the targeted residues are key to their function .

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for biological applications . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their bioavailability .

Result of Action

The molecular and cellular effects of 5-Methylpyrazine-2-sulfonyl fluoride’s action would depend on the specific proteins and pathways it impacts. By modifying key residues, it could alter protein function, potentially inhibiting or enhancing certain biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methylpyrazine-2-sulfonyl fluoride. For instance, pH levels and the presence of competing nucleophiles could potentially affect the SuFEx process . Additionally, the compound’s resistance to hydrolysis under physiological conditions suggests it may be stable in various biological environments .

属性

IUPAC Name |

5-methylpyrazine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c1-4-2-8-5(3-7-4)11(6,9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLBOWPNQCFFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyrazine-2-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)

![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)

![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B6604006.png)

![2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604019.png)